molecular formula C10H14ClNS B1312702 N-tert-Butylbenzenesulfinimidoyl Chloride CAS No. 49591-20-0

N-tert-Butylbenzenesulfinimidoyl Chloride

Cat. No.: B1312702
CAS No.: 49591-20-0
M. Wt: 215.74 g/mol
InChI Key: RZJYQVFWNHEPTH-UHFFFAOYSA-N
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Description

N-tert-Butylbenzenesulfinimidoyl Chloride is an organic compound with the chemical formula C10H14ClNS. It is known for its utility as an oxidant in organic synthesis reactions. This compound is a good electrophile, and its sulfimide S=N bond can be attacked by nucleophiles such as alkoxides, enolates, and amide ions .

Preparation Methods

N-tert-Butylbenzenesulfinimidoyl Chloride can be synthesized quickly and in near-quantitative yield by reacting phenyl thioacetate with tert-butyldichloroamine in hot benzene. After the reaction is complete, the product can be isolated as a yellow, moisture-sensitive solid by vacuum distillation .

Chemical Reactions Analysis

N-tert-Butylbenzenesulfinimidoyl Chloride undergoes various types of reactions, including:

    Oxidation: It is used as an oxidant in organic synthesis reactions.

    Substitution: The S=N bond can be attacked by nucleophiles such as alkoxides, enolates, and amide ions.

Common reagents and conditions used in these reactions include alkoxides, enolates, and amide ions. Major products formed from these reactions include ketones and other oxidized products .

Scientific Research Applications

N-tert-Butylbenzenesulfinimidoyl Chloride is widely used in scientific research, particularly in organic chemistry. It is employed as an oxidant for various organic synthesis reactions, including the formation of carbon-carbon bonds and the oxidation of alcohols to aldehydes and ketones . Its ability to act as a good electrophile makes it valuable in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which N-tert-Butylbenzenesulfinimidoyl Chloride exerts its effects involves the attack of a nucleophile, such as an alkoxide, on the S=N bond. The resulting intermediate collapses and ejects a chloride ion, which is a good leaving group. The resulting sulfimide has two resonance forms, making the nitrogen basic. This basic nitrogen can abstract a hydrogen adjacent to the oxygen, forming a new C=O bond and ejecting a neutral sulfenamide, giving ketone as the product .

Comparison with Similar Compounds

N-tert-Butylbenzenesulfinimidoyl Chloride can be compared with other similar compounds such as:

These compounds share similar reactivity patterns and are used in similar types of organic synthesis reactions, highlighting the versatility and utility of this compound in various chemical processes.

Properties

IUPAC Name

tert-butylimino-chloro-phenyl-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJYQVFWNHEPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=S(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Record name N-tert-Butylbenzenesulfinimidoyl chloride
Source Wikipedia
URL https://en.wikipedia.org/wiki/N-tert-Butylbenzenesulfinimidoyl_chloride
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463732
Record name N-tert-Butylbenzenesulfinimidoyl chloride
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Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49591-20-0
Record name N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride
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Record name N-tert-Butylbenzenesulfinimidoyl chloride
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Record name N-tert-Butylbenzenesulfinimidoyl chloride
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Record name N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE
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Record name N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of N-tert-Butylbenzenesulfinimidoyl Chloride in organic synthesis?

A1: this compound (1) is a versatile oxidizing agent primarily used for the dehydrogenation of various organic compounds. [] It efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. [] The reaction proceeds smoothly in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). [, ] It is also employed in the synthesis of α,β-unsaturated ketones from ketones, imines from amines, and nitrones from hydroxylamines. [] Furthermore, it facilitates the conversion of N-carbobenzyloxy (Cbz) amines to N-Cbz ketimines. []

Q2: How does the structure of this compound contribute to its reactivity?

A2: The reactivity of this compound (1) stems from the electrophilic nature of the sulfur atom in the sulfinimidoyl chloride group. The electron-withdrawing chlorine atom further enhances the electrophilicity, making it susceptible to nucleophilic attack. The presence of the tert-butyl group provides steric hindrance, influencing the selectivity of the reagent in certain reactions. [, , ]

Q3: Can you describe a specific example of this compound's use in organic synthesis?

A3: One example is the one-pot β-substitution of enones with alkyl groups. [] This reaction involves the conjugate addition of a higher-order dialkyl cyanocuprate to an enone. Subsequently, treatment with this compound (1) at -78°C leads to the formation of a β-alkyl enone in good to high yields. This method offers an effective strategy for introducing alkyl substituents at the β-position of enones. []

Q4: What are the advantages of using this compound as an oxidizing agent compared to other common reagents?

A4: this compound (1) offers several advantages over traditional oxidizing agents like chromium-based reagents (Jones, Sarett, Collins), Dess-Martin periodinane, or activated DMSO (Swern oxidation). Firstly, it avoids the use of toxic chromium compounds and explosive hypervalent iodine reagents. [] Secondly, unlike Swern oxidation, which requires strict temperature control due to unstable intermediates and produces foul-smelling dimethyl sulfide, reactions with (1) are simpler to execute. [] They proceed under mild conditions without the need for rigorous temperature control and tolerate a wider range of solvents, including toluene, THF, acetonitrile, and DMF. []

Q5: Are there any catalytic applications of this compound in organic synthesis?

A5: Yes, while this compound (1) is often used stoichiometrically, a catalytic method has been developed using N-tert-butylbenzenesulfenamide (2) in conjunction with a stoichiometric amount of N-chlorosuccinimide (NCS). [] This catalytic approach addresses potential purification challenges associated with the stoichiometric use of (1), making it a more appealing option for large-scale synthesis. []

Q6: What are the storage recommendations for this compound?

A6: this compound (1) should be stored under an inert atmosphere like nitrogen or argon to prevent hydrolysis. [] A visual indicator of hydrolysis is the disappearance of the characteristic yellow color. It's essential to handle the reagent in a well-ventilated area (fume hood) due to its potential to decompose at temperatures above 160 °C. []

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